Diethyl 2,3-dimethylsuccinate
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Overview
Description
Diethyl 2,3-dimethylsuccinate is an organic compound with the molecular formula C10H18O4 It is a diester derivative of succinic acid, where two ethyl groups are attached to the carboxyl groups and two methyl groups are attached to the carbon atoms in the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-dimethylsuccinate can be synthesized through the esterification of 2,3-dimethylsuccinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for the recovery and recycling of unreacted starting materials and solvents to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-dimethylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,3-dimethylsuccinic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols, forming diethyl 2,3-dimethyl-1,4-butanediol.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,3-dimethylsuccinic acid.
Reduction: Diethyl 2,3-dimethyl-1,4-butanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-dimethylsuccinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism by which diethyl 2,3-dimethylsuccinate exerts its effects depends on the specific application. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and signal transduction. The compound’s ester groups can undergo hydrolysis to release succinic acid, which plays a role in the tricarboxylic acid (TCA) cycle, a central metabolic pathway.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Lacks the methyl groups at the 2 and 3 positions.
Dimethyl succinate: Contains methyl groups instead of ethyl groups on the ester moieties.
Diethyl 2,3-diisopropylsuccinate: Contains isopropyl groups instead of methyl groups at the 2 and 3 positions.
Uniqueness
Diethyl 2,3-dimethylsuccinate is unique due to the presence of both ethyl ester groups and methyl substituents on the succinic acid backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
diethyl 2,3-dimethylbutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(11)7(3)8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCHBEKHOCTNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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